molecular formula C11H10N2O2 B2964723 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 148238-29-3

2-Cyano-3-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2964723
CAS RN: 148238-29-3
M. Wt: 202.213
InChI Key: SUCNFHGGPRWDID-UHFFFAOYSA-N
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Description

“2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 and is typically found in a powder form .


Synthesis Analysis

The synthesis of compounds similar to “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” has been reported in literature. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . In one study, ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate was reacted with cyanoacetohydrazide in absolute ethanol containing a few drops of piperidine as a catalyst .


Molecular Structure Analysis

The molecular structure of “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” can be inferred from studies on similar compounds. For example, cyanoacetic acid hydrazide, a compound with a similar structure, has been shown to react with various nucleophiles and electrophiles to synthesize a variety of polyfunctional heterocyclic compounds .


Physical And Chemical Properties Analysis

“2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” is a powder at room temperature . Its melting point is between 235-237 degrees Celsius . The compound’s InChI Code is 1S/C11H9NO3/c1-15-10-4-2-8 (3-5-10)6-9 (7-12)11 (13)14/h2-6H,1H3, (H,13,14)/b9-6- .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals due to their complex structures and biological activities . The compound can undergo cyclocondensation and cyclization reactions to form five-, six-, seven-, and eight-membered rings, as well as fused heterocycles .

Creation of Functionalized Phosphorus Heterocycles

This compound reacts with phosphorus reagents to synthesize novel phosphorus heterocycles, such as 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine, and 1,2-azaphospholes . These heterocycles bearing a chromone ring are significant due to their potential biological activities, including antimicrobial and anticancer properties .

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” derivatives have been used as sensitizers in dye-sensitized solar cells (DSSCs). These organic dyes absorb sunlight and convert it into electrical energy, offering a cost-effective alternative to traditional silicon-based solar cells .

Anticancer Activity

The chromone core found in derivatives of “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” has been associated with anticancer activity. Research into these compounds could lead to the development of new therapeutic drugs for treating various types of cancer .

Antimicrobial Agents

Compounds derived from “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” have shown promise as antimicrobial agents. Their ability to inhibit the growth of bacteria and other pathogens makes them valuable in the creation of new antibiotics .

Analgesic Properties

Phosphorus compounds synthesized from “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” have been explored for their analgesic properties. These compounds could potentially be developed into pain-relieving medications .

Safety and Hazards

The safety information available for “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for research on “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” could involve further exploration of its chemical reactivity and potential applications. Given its structure and reactivity, it could serve as a useful precursor for the synthesis of a variety of heterocyclic compounds .

properties

IUPAC Name

2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCNFHGGPRWDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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